

# Structural Comparison Guide: Pericyclivine vs. Perivine

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## Compound of Interest

Compound Name: *Pericyclivine*

CAS No.: 975-77-9

Cat. No.: B1679607

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## Executive Summary

**Pericyclivine** and Perivine are monomeric indole alkaloids isolated from *Catharanthus roseus* and *Tabernaemontana* species. While they share a biosynthetic origin, they represent two distinct structural classes:<sup>[1]</sup>

- **Pericyclivine** possesses a Sarpagine skeleton, characterized by a rigid, cage-like polycyclic system with a C5–C16 bond.
- Perivine possesses a Vobasine skeleton, characterized by a cleaved C5–C16 bond and the presence of a C3-ketone, rendering it more flexible and chemically reactive.

**Key Differentiator:** The presence of the C5–C16 bond in **Pericyclivine** confers structural rigidity, whereas Perivine's "open" structure and 3-oxo group make it a versatile biosynthetic intermediate (e.g., for vinblastine).

Feature	Pericyclivine	Perivine
Skeleton Type	Sarpagine (Rigid, Caged)	Vobasine (Flexible, Open)
Chemical Formula	C <sub>20</sub> H <sub>22</sub> N <sub>2</sub> O <sub>2</sub>	C <sub>20</sub> H <sub>22</sub> N <sub>2</sub> O <sub>3</sub>
Molecular Weight	~322.41 g/mol	~338.40 g/mol
Key Functional Group	C5–C16 Bond; No C3-Ketone	C3-Ketone; No C5–C16 Bond
Bioactivity (Cytotoxicity)	Moderate (ED <sub>50</sub> ~13 µg/mL)	Moderate; Hypotensive activity
Biosynthetic Role	Stable End-Product / Scaffold	Precursor to Vobasine; Coupling partner

## Structural Elucidation & Stereochemistry

### The Skeleton Divergence

The fundamental difference lies in the connectivity of the tryptamine and secologanin derived units.

- **Pericyclivine** (Sarpagine Framework): The structure is defined by a bond between C5 and C16, creating a highly strained, bridged ring system. This "cage" locks the molecule into a specific conformation, limiting the rotation of the quinuclidine ring system. It lacks the ketone oxygen found in Perivine.
  - IUPAC Name:[\[2\]](#) Methyl (16S)-sarpagan-17-oate.[\[3\]](#)
- **Perivine** (Vobasine Framework): In Perivine, the C5–C16 bond is absent. Instead, the molecule is oxidized at C3 to form a ketone. This cleavage "opens" the cage, allowing significant conformational flexibility between the indole moiety and the piperidine ring.
  - IUPAC Name:[\[4\]](#)[\[2\]](#) Methyl 4-demethyl-3-oxovobasan-17-oate.[\[5\]](#)

### 3D Conformation & Reactivity

- **Pericyclivine**: The rigid framework makes it sterically demanding but chemically stable against ring-opening reactions. It is lipophilic and compact.

- Perivine: The C3-carbonyl makes the C2 position acidic and reactive. This reactivity is exploited in nature (and the lab) to couple Perivine-like units with other alkaloids (e.g., Vindoline) to form bisindoles.

## Physicochemical Properties

Calculated and experimental values for laboratory handling.

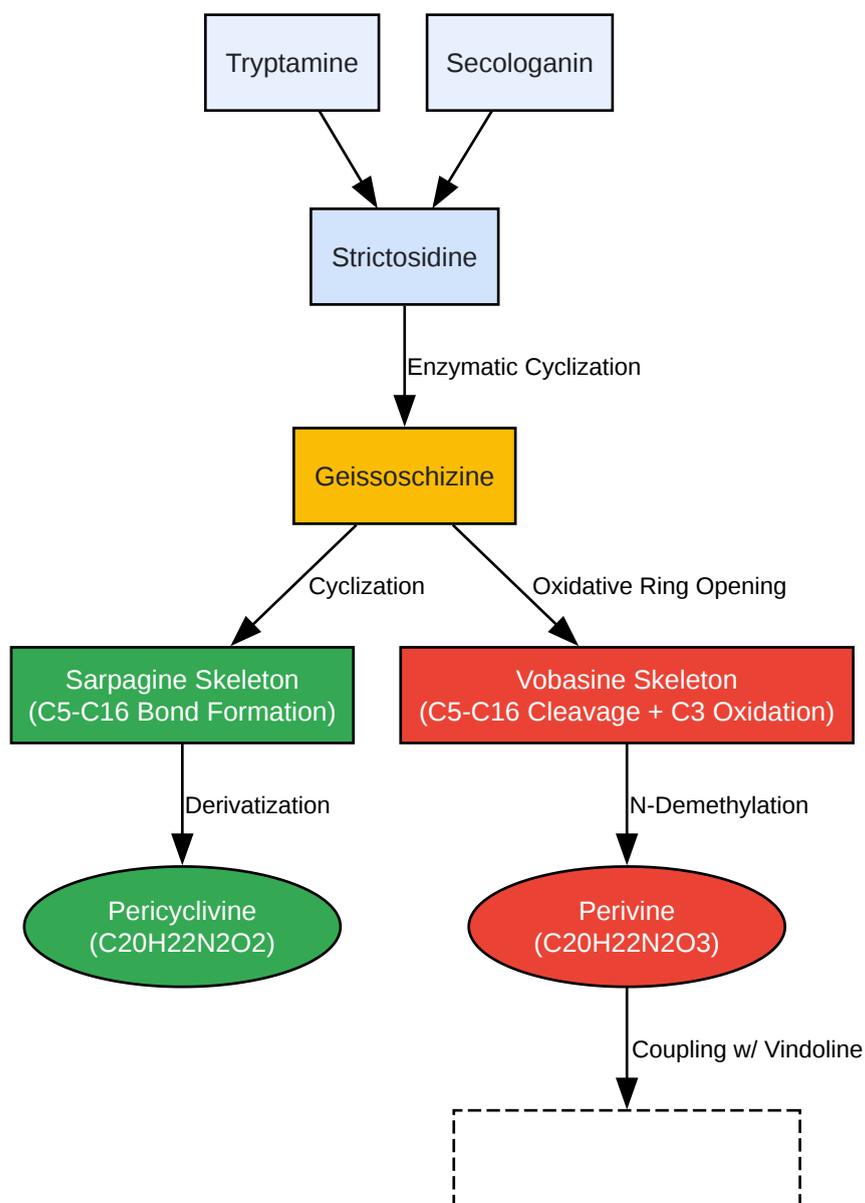
Property	Pericyclivine	Perivine
Molecular Weight	322.41	338.40
Formula	C <sub>20</sub> H <sub>22</sub> N <sub>2</sub> O <sub>2</sub>	C <sub>20</sub> H <sub>22</sub> N <sub>2</sub> O <sub>3</sub>
LogP (Predicted)	~2.4 (High Lipophilicity)	~1.9 (Moderate Lipophilicity)
H-Bond Donors	1 (Indole NH)	1 (Indole NH)
H-Bond Acceptors	3 (N, Ester O)	4 (N, Ester O, Ketone O)
Solubility	Soluble in CHCl <sub>3</sub> , MeOH	Soluble in CHCl <sub>3</sub> , MeOH, DMSO
pKa (Predicted)	~7.5 (Basic N4)	~7.5 (Basic N4)

## Biosynthetic Context & Pathway

Perivine is a downstream oxidation product of the sarpagine pathway. The conversion typically involves the oxidative cleavage of the C5–C16 bond.

## Biosynthetic Logic Flow (Graphviz)

The following diagram illustrates the divergence from the central precursor Geissoschizine to the Sarpagine and Vobasine scaffolds.



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Figure 1: Biosynthetic divergence of **Pericyclivine** (Sarpagine) and Perivine (Vobasine) from Geissoschizine. Note the oxidative ring opening required to access the Perivine skeleton.

## Experimental Performance: Bioactivity & Applications[6][7]

### Cytotoxicity Profile

Both compounds exhibit moderate cytotoxicity compared to bisindole alkaloids. They are often used as negative controls or starting materials rather than potent drugs themselves.

- **Pericyclivine:**

- Target: P-388 Leukemia cells.[6]
- Potency:  $ED_{50} \approx 13 \mu\text{g/mL}$ .
- Mechanism: Likely acts via weak tubulin interaction, but the rigid cage limits the induced fit required for high-affinity binding observed in vinblastine.

- **Perivine:**

- Target: General cytotoxic screening (KB, P-388).
- Potency: Moderate; often shows  $IC_{50}$  values in the micromolar ( $\mu\text{M}$ ) range (e.g.,  $>10 \mu\text{M}$ ). [7]
- Secondary Activity: Hypotensive and muscle relaxant properties.[8]
- Utility: High. Perivine is a critical nucleophile in the semi-synthesis of vinblastine analogs. Its "open" structure allows it to couple with catharanthine or vindoline units.

## Analytical Differentiation Protocol

To distinguish these isomers in a crude extract, use the following protocol:

- **Mass Spectrometry (LC-MS/MS):**

- **Perivine:** Look for parent ion  $[M+H]^+ = 339.17$ .
  - Fragment: Characteristic loss of  $-\text{CO}$  (28 Da) due to the C3-ketone.
- **Pericyclivine:** Look for parent ion  $[M+H]^+ = 323.17$ .
  - Fragment: Stable cage structure; fragmentation requires higher energy.

- **NMR Spectroscopy ( $^1\text{H}$  NMR in  $\text{CDCl}_3$ ):**

- Perivine: Distinct signals for the ethylidene side chain and the methyl ester. Look for the absence of the C5–C16 methine bridge protons.
- **Pericyclivine**: Look for the C16 proton (often a doublet or multiplet around 3.0–4.0 ppm) coupled to C5, confirming the bridge.

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